4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
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Overview
Description
4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and resistance to light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the diazotization of 5-(aminocarbonyl)-2-chloroaniline followed by coupling with 3-hydroxy-N-phenylnaphthalene-2-carboxamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is widely used in scientific research due to its unique properties:
Chemistry: Used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of high-performance pigments for plastics, coatings, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
- 4-[[5-(Aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
- 4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide
- 4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-(4-chlorophenyl)naphthalene-2-carboxamide
Uniqueness
4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide stands out due to its high stability and resistance to environmental factors. Its unique combination of functional groups allows for diverse chemical reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
67990-06-1 |
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Molecular Formula |
C24H17ClN4O3 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-[(5-carbamoyl-2-chlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17ClN4O3/c25-19-11-10-15(23(26)31)13-20(19)28-29-21-17-9-5-4-6-14(17)12-18(22(21)30)24(32)27-16-7-2-1-3-8-16/h1-13,30H,(H2,26,31)(H,27,32) |
InChI Key |
KNGRMBNMWIOJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)N)Cl |
Origin of Product |
United States |
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